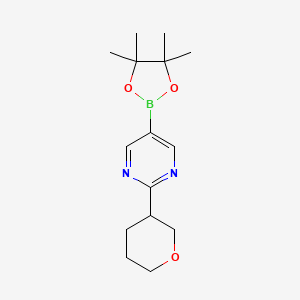

2-(Oxan-3-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

CAS No.:

Cat. No.: VC15737352

Molecular Formula: C15H23BN2O3

Molecular Weight: 290.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H23BN2O3 |

|---|---|

| Molecular Weight | 290.17 g/mol |

| IUPAC Name | 2-(oxan-3-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |

| Standard InChI | InChI=1S/C15H23BN2O3/c1-14(2)15(3,4)21-16(20-14)12-8-17-13(18-9-12)11-6-5-7-19-10-11/h8-9,11H,5-7,10H2,1-4H3 |

| Standard InChI Key | BHOSJOSAFIIUNO-UHFFFAOYSA-N |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)C3CCCOC3 |

Introduction

The compound 2-(Oxan-3-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a complex organic molecule that incorporates both pyrimidine and boron-containing moieties. This article aims to provide a comprehensive overview of its chemical structure, synthesis, and potential applications based on available literature.

Synthesis

The synthesis of compounds with similar structures often involves the use of boronic acids or their esters in cross-coupling reactions. For 2-(Oxan-3-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine, a plausible synthesis route might involve:

-

Preparation of the Pyrimidine Core: Synthesis of the pyrimidine ring with appropriate substituents.

-

Introduction of the Oxan-3-yl Group: Attachment of the oxan-3-yl moiety via nucleophilic substitution or other suitable methods.

-

Introduction of the Dioxaborolane Moiety: Attachment of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, potentially through a Suzuki-Miyaura cross-coupling reaction.

Potential Applications

Compounds with boronic acid or dioxaborolane moieties are often used in organic synthesis as intermediates for cross-coupling reactions. Additionally, pyrimidine derivatives are known for their biological activity, including antiviral, antibacterial, and anticancer properties. Therefore, 2-(Oxan-3-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine could serve as a precursor for synthesizing biologically active compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume